An In-depth Technical Guide to 4-Methyl-1H-indazol-6-ol: A Privileged Scaffold in Kinase Inhibitor Design
An In-depth Technical Guide to 4-Methyl-1H-indazol-6-ol: A Privileged Scaffold in Kinase Inhibitor Design
This guide provides a comprehensive technical overview of 4-Methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, properties, synthesis, and, most importantly, its potential as a core scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.
Introduction: The Indazole Nucleus in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its rigid, bicyclic structure and ability to participate in various non-covalent interactions, especially hydrogen bonding, make it a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds. Indazole derivatives are integral to numerous FDA-approved drugs, including the anti-cancer agents Pazopanib (a multi-targeted tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor)[1]. Their prevalence underscores the utility of this scaffold in creating potent and selective modulators of biological targets[1][2]. This guide focuses specifically on the 4-Methyl-1H-indazol-6-ol isomer, dissecting its chemical attributes and exploring its strategic value in drug discovery programs.
Chemical Identity and Physicochemical Properties
4-Methyl-1H-indazol-6-ol is a substituted indazole characterized by a methyl group at position 4 and a hydroxyl group at position 6. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form[1][3].
Chemical Structure:
(Note: An actual image would be generated here in a real application)
Table 1: Core Chemical and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-Methyl-1H-indazol-6-ol | - |
| Synonyms | 6-Hydroxy-4-methyl-(1H)indazole | [4] |
| CAS Number | 885521-33-5 | [4] |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| InChI Key | XMFKGNIMXRPRIX-UHFFFAOYSA-N | [4] |
| Predicted XLogP3 | 1.8 | [5] |
| Predicted Melting Point | Data not available. Related compounds like 4-Methyl-1H-indazole melt at 110-120 °C[6]. | - |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, methanol, and ethyl acetate. | - |
Proposed Synthesis Protocol
Rationale: This synthetic strategy is chosen for its reliability and use of well-understood transformations. It begins with a readily available, appropriately substituted aniline. Diazotization followed by reduction and cyclization is a classic and effective method for constructing the indazole core. The final demethylation step to reveal the phenol is a standard and high-yielding reaction.
Experimental Protocol: A Four-Step Synthesis
Step 1: Acetylation of 3-Methyl-5-nitroaniline (Compound 1)
-
Dissolve 3-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid (5 vol).
-
Add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 50°C and stir for 2 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(3-methyl-5-nitrophenyl)acetamide (Compound 2).
Step 2: Reduction of the Nitro Group
-
Suspend Compound 2 (1.0 eq) in ethanol (10 vol).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
Heat the mixture to reflux (approx. 78°C) for 3-4 hours.
-
Cool the reaction, and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(5-amino-3-methylphenyl)acetamide (Compound 3).
Step 3: Diazotization and Intramolecular Cyclization (Jacobson-Huber type)
-
Dissolve Compound 3 (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0-5°C in an ice bath.
-
Add sodium nitrite (NaNO₂) (1.1 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2 hours. This effects the cyclization to the indazole ring.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-acetoxy-4-methyl-1H-indazole.
-
Alternative: A more direct approach involves the nitrosation of a substituted 2-methylacetanilide in acetic acid[7].
Step 4: Hydrolysis of the Acetate Ester
-
Dissolve the 6-acetoxy-4-methyl-1H-indazole (1.0 eq) in methanol (10 vol).
-
Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 2-3 hours until TLC indicates complete conversion.
-
Neutralize the mixture with 1M HCl.
-
Remove methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield the final product, 4-Methyl-1H-indazol-6-ol (Compound 4) .
Caption: Proposed synthetic workflow for 4-Methyl-1H-indazol-6-ol.
Spectroscopic Profile (Predicted)
No experimental spectra for 4-Methyl-1H-indazol-6-ol are publicly available. However, a predicted profile can be constructed based on known data for the indazole scaffold and substituent effects[9][10][11].
-
¹H NMR (400 MHz, DMSO-d₆):
-
~13.0 ppm (s, 1H): NH proton of the indazole ring. This signal is typically broad.
-
~9.5 ppm (s, 1H): Phenolic OH proton.
-
~7.9 ppm (s, 1H): H3 proton on the pyrazole ring.
-
~6.8 ppm (s, 1H): H7 proton, singlet due to meta-positioning relative to other aromatic protons.
-
~6.6 ppm (s, 1H): H5 proton, singlet due to meta-positioning relative to other aromatic protons.
-
~2.4 ppm (s, 3H): Methyl (CH₃) protons at the C4 position.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~158 ppm: C6 (carbon bearing the hydroxyl group).
-
~142 ppm: C7a (bridgehead carbon).
-
~135 ppm: C3a (bridgehead carbon).
-
~133 ppm: C3.
-
~125 ppm: C4 (carbon bearing the methyl group).
-
~115 ppm: C7.
-
~98 ppm: C5.
-
~18 ppm: C of the methyl group.
-
-
IR (ATR, cm⁻¹):
-
3300-3100 (broad): O-H and N-H stretching.
-
3050-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching (methyl group).
-
~1620, 1580, 1480: Aromatic C=C stretching.
-
-
Mass Spectrometry (EI):
-
m/z 148 (M⁺): Molecular ion peak.
-
Key Fragments: Loss of N₂ and HCN are characteristic fragmentation pathways for indazoles.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
While 4-Methyl-1H-indazol-6-ol has not been extensively profiled as a standalone agent, its true value lies in its utility as a molecular scaffold for building potent and selective kinase inhibitors. The indazole core serves as an excellent anchor, forming critical hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases.
Case Study 1: The Indazol-4-yl Motif in PI3K Inhibition
The phosphatidylinositol-3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. The compound GDC-0941 , a potent and selective inhibitor of Class I PI3K, prominently features a 2-(1H-indazol-4-yl) moiety[12][13]. This part of the molecule is crucial for binding and activity. The structural similarity of our topic compound to this active fragment suggests it could serve as a valuable starting point or building block for novel PI3K inhibitors.
Case Study 2: The Indazol-6-yl Motif in PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its inhibition is a promising strategy for cancer therapy. The clinical candidate CFI-400945 is a potent, orally active PLK4 inhibitor built upon a 2-(1H-indazol-6-yl) core[14]. The indazole ring is fundamental to its mechanism of action. Our compound, 4-Methyl-1H-indazol-6-ol, shares this core structure, including the C6 substitution pattern (hydroxyl vs. the point of attachment in CFI-400945), making it an attractive scaffold for developing new PLK4 inhibitors or inhibitors of other kinases that share similar binding motifs.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Outlook
4-Methyl-1H-indazol-6-ol represents a strategically valuable chemical entity for drug discovery. While it may not be a final drug candidate itself, its structure embodies the key features of the indazole privileged scaffold that have proven successful in numerous kinase inhibitor programs. Its synthesis is achievable through established chemical transformations, and its structure is ripe for elaboration. Future research should focus on utilizing this compound as a core building block in library synthesis campaigns targeting various protein kinases. By appending diverse functional groups at the N1, C3, or O6 positions, medicinal chemists can rapidly generate novel chemical matter with the potential for high potency and selectivity, continuing the successful legacy of the indazole scaffold in modern medicine.
References
-
ChemBK. 4-HYDROXY-6-METHYL-(1H)INDAZOLE. Available from: [Link]
-
LookChem. 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-3-methyl-. Available from: [Link]
- Google Patents. WO2017186693A1 - Synthesis of indazoles.
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
European Patent Office. EP 3448846 B1 - SYNTHESIS OF INDAZOLES. Available from: [Link]
- Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169.
- Chang, Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(13), 3352-3355.
- Lv, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4874.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801.
-
The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
-
PubChem. 1-methyl-1H-indazol-6-ol. Available from: [Link]
-
ResearchGate. (2021). Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type II TRK Kinase Inhibitor Capable of Overcoming Multiple Resistant Mutants. Available from: [Link]_
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- Google Patents. US3988347A - Process for the preparation of substituted indazoles.
- ACS Publications. (2011). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 917-922.
-
ResearchGate. Partial 1H NMR spectra of 4e in DMSO-d6. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 548-558.
- ACS Publications. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801.
-
PubChem. (1H-indazol-4-yl)methanol. Available from: [Link]
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
-
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. 4-Methyl-1H-indazol-6-ol | CymitQuimica [cymitquimica.com]
- 5. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H37039.06 [thermofisher.com]
- 7. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
